3-Amino-3-(2-bromothiophen-3-yl)propanoic acid
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Overview
Description
3-Amino-3-(2-bromothiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine-substituted thiophene ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable catalyst to brominate thiophene, followed by a series of reactions to introduce the amino and carboxyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine or amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Amino-3-(2-bromothiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine-substituted thiophene ring can interact with enzymes and receptors, potentially affecting their activity. The amino and carboxyl groups may also play a role in binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Similar structure but with the bromine atom in a different position.
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: Lacks the bromine substitution.
3-Amino-3-(2-nitrophenyl)propanoic acid: Contains a nitro group instead of a bromine atom.
Uniqueness
3-Amino-3-(2-bromothiophen-3-yl)propanoic acid is unique due to the presence of the bromine-substituted thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
3-amino-3-(2-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11) |
InChI Key |
CHYYZVCHTLNBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(CC(=O)O)N)Br |
Origin of Product |
United States |
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